Diphenyl(2-(triethoxysilyl)ethyl)phosphine
Overview
Description
Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a phosphine derivative with potential applications in coordination chemistry and catalysis. The molecule consists of a phosphine moiety bonded to an ethyl group, which is further modified with triethoxysilyl groups. This structure suggests potential reactivity and utility in forming complexes with various metals, which could be exploited in catalytic processes or materials science.
Synthesis Analysis
The synthesis of related phosphine compounds involves the reaction of phosphines with other reagents to introduce additional functional groups or to form complexes with metals. For instance, the reaction of tris(2-(diphenylphosphino)ethyl)phosphine with gold(I) chloride produces colorless complexes with potential applications in coordination chemistry . Similarly, the reaction of [(2-(diphenylphosphino)ethyl)cyclopentadienyl]tricarbonylmetalates with CuCl affords intermediates that allow for the installation of phosphines at copper(I) . These synthetic strategies highlight the versatility of phosphine ligands in forming various metal complexes.
Molecular Structure Analysis
The molecular structure of phosphine compounds can be elucidated using techniques such as X-ray diffraction analysis. For example, the crystal and molecular structure of tris(diphenylphosphino)ethylenediamine was determined using this method, revealing insights into the geometry and electronic environment of the phosphine ligands . The molecular structure is crucial for understanding the reactivity and coordination properties of these compounds.
Chemical Reactions Analysis
Phosphine compounds can undergo a variety of chemical reactions, including coordination to metals and oxidation. The synthesis of phosphine oxides from diphenylphosphino compounds, for example, can be achieved through oxidation with dissolved oxygen or stronger oxidizing agents like hydrogen peroxide . Additionally, phosphine ligands can coordinate to metals, forming complexes that are useful in catalysis, as demonstrated by the synthesis of a Pd(II) bisphosphine complex based on a synthesized phosphine .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphine compounds are characterized using a range of spectroscopic and analytical techniques. For instance, diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide was characterized by multinuclear NMR spectroscopy, revealing the tetracoordinate nature of the silicon atom in the molecule . The absence of P=O→Si interaction in this compound was inferred from the comparison of calculated and experimental NMR data, which is significant for understanding the behavior of the compound in the presence of other reagents like BF3 .
Scientific Research Applications
General Uses:
“Diphenyl(2-(triethoxysilyl)ethyl)phosphine” is a versatile reagent used in a number of scientific research applications . It can be used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in biochemistry and drug discovery . In addition, it has been used as a cross-linking agent in the synthesis of polymers .
Specific Application:
- Summary of the Application: This compound is used as a catalyst for various reactions in organic synthesis . These include three-component coupling reactions of arylaldehydes with Me vinyl ketone and phthalimide, regio- and stereoselective hydroalkynylation of methylenecyclopropanes, synthesis of oxazolidines, thiazolidines, pyrrolidines, and indoles, and dimer to monomer conversion .
- Results or Outcomes: The outcomes of these reactions would be the formation of the desired products, such as oxazolidines, thiazolidines, pyrrolidines, and indoles . The efficiency and yield of these reactions would depend on various factors, including the reaction conditions and the specific substrates used.
“Diphenyl(2-(triethoxysilyl)ethyl)phosphine” is a compound with the molecular formula C20H29O3PSi . It’s typically stored in an inert atmosphere at temperatures between 2-8°C . It’s available for purchase in various purities and quantities for research purposes .
One specific reaction involving this compound is its conversion to diphenyl [2- (trifluorosilyl)ethyl]phosphine oxide . This reaction is carried out using boron trifluoride etherate . The resulting compound has a tetracoordinate silicon atom, as shown by 1H, 13C, 19F, 31P, 29Si multinuclear NMR spectroscopy .
“Diphenyl(2-(triethoxysilyl)ethyl)phosphine” is a compound with the molecular formula C20H29O3PSi . It’s typically stored in an inert atmosphere at temperatures between 2-8°C . It’s available for purchase in various purities and quantities for research purposes .
One specific reaction involving this compound is its conversion to diphenyl [2- (trifluorosilyl)ethyl]phosphine oxide . This reaction is carried out using boron trifluoride etherate . The resulting compound has a tetracoordinate silicon atom, as shown by 1H, 13C, 19F, 31P, 29Si multinuclear NMR spectroscopy .
Safety And Hazards
properties
IUPAC Name |
diphenyl(2-triethoxysilylethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29O3PSi/c1-4-21-25(22-5-2,23-6-3)18-17-24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXCYTXLQJWQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29O3PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066386 | |
Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(2-(triethoxysilyl)ethyl)phosphine | |
CAS RN |
18586-39-5 | |
Record name | Diphenyl[2-(triethoxysilyl)ethyl]phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18586-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, diphenyl(2-(triethoxysilyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018586395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl[2-(triethoxysilyl)ethyl]phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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